
2-(Dimethylamino)ethanol;prop-2-enoic acid;styrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, polymer with ethenylbenzene, compound with 2-(dimethylamino)ethanol is a complex polymeric material. This compound is formed by the polymerization of 2-propenoic acid (commonly known as acrylic acid) with ethenylbenzene (commonly known as styrene) and is further compounded with 2-(dimethylamino)ethanol. This polymer is known for its versatile applications in various industries due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-propenoic acid, polymer with ethenylbenzene, compound with 2-(dimethylamino)ethanol typically involves free radical polymerization. The process begins with the mixing of 2-propenoic acid and ethenylbenzene in the presence of a free radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in a suitable solvent like toluene or ethyl acetate under controlled temperature conditions, usually between 60-80°C. The polymerization process results in the formation of a copolymer, which is then compounded with 2-(dimethylamino)ethanol to enhance its properties .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are continuously fed into the reactor along with the initiator. The reaction conditions are meticulously controlled to ensure consistent polymer quality. The resulting polymer is then subjected to various purification processes to remove any unreacted monomers and by-products. The final product is often in the form of a viscous liquid or solid, depending on the intended application .
化学反応の分析
Types of Reactions
2-Propenoic acid, polymer with ethenylbenzene, compound with 2-(dimethylamino)ethanol undergoes several types of chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, especially at the acrylic acid moieties, leading to the formation of carboxylic acids.
Reduction: Reduction reactions are less common but can occur under specific conditions, leading to the formation of alcohols.
Substitution: The polymer can undergo substitution reactions, particularly at the aromatic ring of the ethenylbenzene units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated or nitrated derivatives of the polymer.
科学的研究の応用
2-Propenoic acid, polymer with ethenylbenzene, compound with 2-(dimethylamino)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various functionalized polymers.
Biology: Employed in the development of biocompatible materials for drug delivery systems.
Medicine: Investigated for its potential use in medical adhesives and coatings for medical devices.
作用機序
The mechanism of action of this polymer is primarily based on its ability to form strong intermolecular interactions with various substrates. The 2-(dimethylamino)ethanol component provides additional functionality, allowing the polymer to interact with both hydrophilic and hydrophobic surfaces. This dual functionality makes it an excellent candidate for applications requiring strong adhesion and chemical resistance .
類似化合物との比較
Similar Compounds
- 2-Propenoic acid, polymer with N-(butoxymethyl)-2-propenamide, ethenylbenzene, ethyl 2-propenoate and N-(hydroxymethyl)-2-propenamide, compound with 2-(dimethylamino)ethanol .
- 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethenylbenzene, 2-ethylhexyl 2-propenoate and 2-propenoic acid, compound with 2-(dimethylamino)ethanol .
Uniqueness
What sets 2-propenoic acid, polymer with ethenylbenzene, compound with 2-(dimethylamino)ethanol apart from similar compounds is its unique combination of acrylic acid and styrene, compounded with 2-(dimethylamino)ethanol. This combination provides a balance of rigidity and flexibility, making it suitable for a wide range of applications. Additionally, the presence of 2-(dimethylamino)ethanol enhances its adhesion properties and chemical resistance, making it more versatile compared to other similar polymers .
特性
CAS番号 |
70161-47-6 |
|---|---|
分子式 |
C15H23NO3 |
分子量 |
265.35 g/mol |
IUPAC名 |
2-(dimethylamino)ethanol;prop-2-enoic acid;styrene |
InChI |
InChI=1S/C8H8.C4H11NO.C3H4O2/c1-2-8-6-4-3-5-7-8;1-5(2)3-4-6;1-2-3(4)5/h2-7H,1H2;6H,3-4H2,1-2H3;2H,1H2,(H,4,5) |
InChIキー |
KEZGLKPQQBOTBP-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCO.C=CC1=CC=CC=C1.C=CC(=O)O |
関連するCAS |
70161-47-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


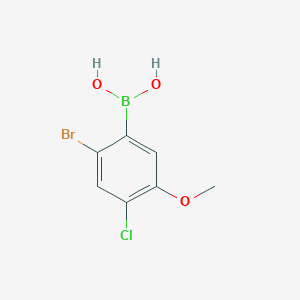
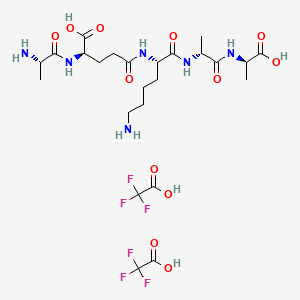
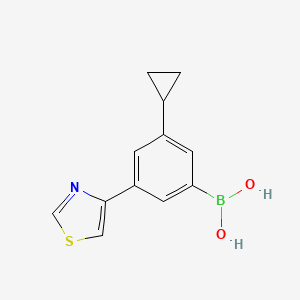
![2-(2-Hydroxyethyl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081022.png)
![2-Benzyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081027.png)
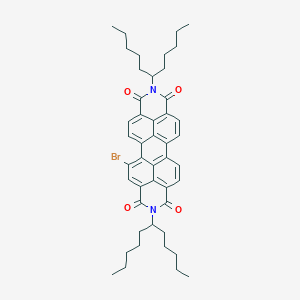
![N-[(2-hydroxy-3,5-dinitrophenyl)methylideneamino]-2-methoxy-2-phenylacetamide](/img/structure/B14081052.png)

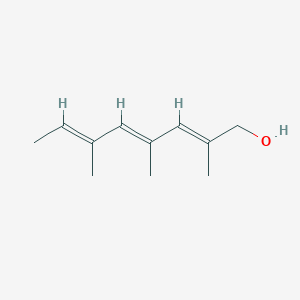
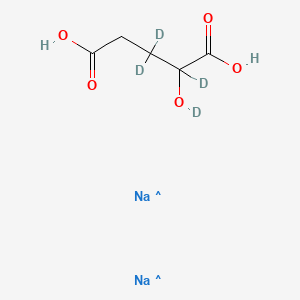


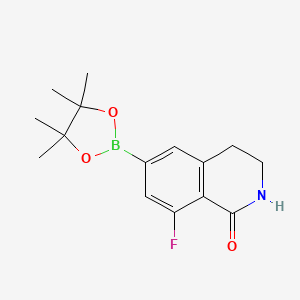
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081081.png)
